molecular formula C12H20AsNS B14578752 3-(Diethylarsorothioyl)-N,N-dimethylaniline CAS No. 61580-47-0

3-(Diethylarsorothioyl)-N,N-dimethylaniline

Cat. No.: B14578752
CAS No.: 61580-47-0
M. Wt: 285.28 g/mol
InChI Key: KHXXHBNDNQPJAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Diethylarsorothioyl)-N,N-dimethylaniline is an organoarsenic compound characterized by the presence of an arsenic atom bonded to a sulfur atom and an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylarsorothioyl)-N,N-dimethylaniline typically involves the reaction of diethylarsine with N,N-dimethylaniline in the presence of a sulfur source. The reaction conditions often include:

    Solvent: Anhydrous toluene or dichloromethane

    Temperature: Room temperature to 60°C

    Catalyst: Lewis acids such as aluminum chloride or boron trifluoride

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylarsorothioyl)-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: Reduction reactions can convert it back to its parent arsenic compound.

    Substitution: The aromatic ring allows for electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Arsenic trioxide and sulfur dioxide.

    Reduction: Diethylarsine and N,N-dimethylaniline.

    Substitution: Halogenated derivatives of the aromatic ring.

Scientific Research Applications

3-(Diethylarsorothioyl)-N,N-dimethylaniline has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its arsenic content.

    Medicine: Studied for its potential use in chemotherapy for certain types of cancer.

    Industry: Utilized in the production of specialized polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Diethylarsorothioyl)-N,N-dimethylaniline involves the interaction of its arsenic atom with biological molecules. The compound can bind to thiol groups in proteins, disrupting their function and leading to cell death. This property is particularly useful in targeting cancer cells and microorganisms.

Comparison with Similar Compounds

Similar Compounds

    Arsenic Trioxide: Used in chemotherapy but lacks the sulfur and aromatic ring present in 3-(Diethylarsorothioyl)-N,N-dimethylaniline.

    Diethylarsine: A simpler organoarsenic compound without the aromatic ring and sulfur atom.

    N,N-Dimethylaniline: An aromatic amine without the arsenic and sulfur components.

Uniqueness

This compound is unique due to its combination of an arsenic atom, sulfur atom, and aromatic ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications.

Properties

CAS No.

61580-47-0

Molecular Formula

C12H20AsNS

Molecular Weight

285.28 g/mol

IUPAC Name

3-diethylarsinothioyl-N,N-dimethylaniline

InChI

InChI=1S/C12H20AsNS/c1-5-13(15,6-2)11-8-7-9-12(10-11)14(3)4/h7-10H,5-6H2,1-4H3

InChI Key

KHXXHBNDNQPJAC-UHFFFAOYSA-N

Canonical SMILES

CC[As](=S)(CC)C1=CC=CC(=C1)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.